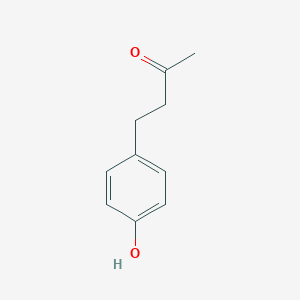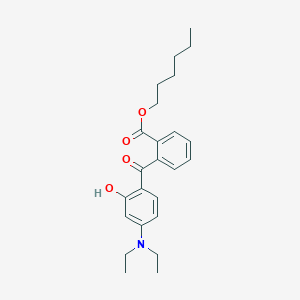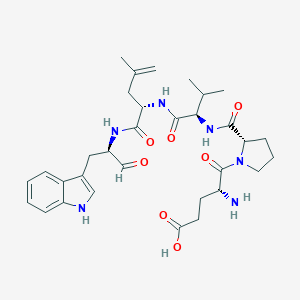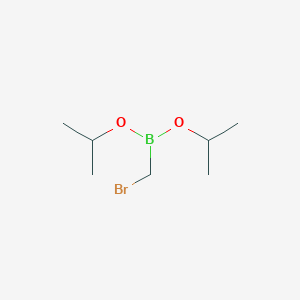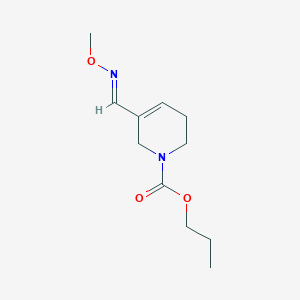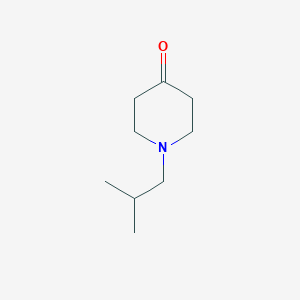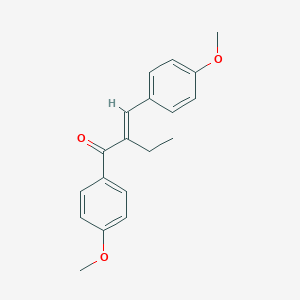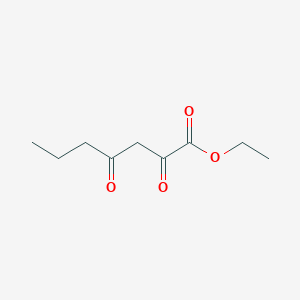
2,4-二氧代庚酸乙酯
概述
描述
Ethyl 2,4-dioxoheptanoate, also known as Ethyl 2,4-dioxoheptanoate, is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,4-dioxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4-dioxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚合物化学
- 2,4-二氧代庚酸乙酯是聚合物(如聚(2,4-呋喃酸乙烯酯)(2,4-PEF))研究中的关键组成部分。它的不对称性在这些聚合物的抗结晶性中起着至关重要的作用,影响着它们在材料科学中的物理性质和应用 (Nolasco 等,2020 年)。
有机合成
- 该化合物被用作复杂有机分子合成中的前体。例如,它已用于制备 N-取代的 4,4a,5,6-四氢喹啉-2,7(1H,3H)-二酮及其衍生物 (Thakur 等,2015 年)。
手性化学
- 在手性化学中,2,4-二氧代庚酸乙酯已用于制备对映体纯化合物。例如,它已通过酶促拆分参与了对映体纯 (R)-和 (S)-3-氨基-3-苯基-1-丙醇的合成 (Fadnavis 等,2006 年)。
生物燃料研究
- 它也与生物燃料研究有关。研究已经调查了在生物柴油混合物中使用乙酯(衍生自 2,4-二氧代庚酸乙酯等化合物)以改善燃料性质和稳定性 (Chotwichien 等,2009 年)。
催化
- 2,4-二氧代庚酸乙酯参与催化研究,有助于通过膦催化的环化等过程合成复杂的有机结构 (Zhu 等,2003 年)。
药物合成
- 它作为大规模制备药物化合物的中间体。例如,其衍生物已被用于合成对映体纯的 α-羟基和 α-氨基酸酯 (Blaser 等,2003 年)。
绿色化学
- 该化合物在聚合物合成中更环保的溶剂体系的开发中具有重要意义,有助于更环保和药物相容的过程 (Vergaelen 等,2020 年)。
材料科学
- 在材料科学中,2,4-二氧代庚酸乙酯衍生物被用于制造具有特定性质的新型材料,如在 1,3-二氧戊环衍生物的合成中所见 (Shevchuk 等,2001 年)。
安全和危害
属性
IUPAC Name |
ethyl 2,4-dioxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-5-7(10)6-8(11)9(12)13-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAUJRWSYKLVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388307 | |
| Record name | ethyl 2,4-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36983-31-0 | |
| Record name | ethyl 2,4-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 2,4-dioxoheptanoate in the synthesis of Isoviagra?
A1: Ethyl 2,4-dioxoheptanoate serves as a crucial starting material in the multi-step synthesis of Isoviagra. The research paper describes its reaction with methylhydrazine as the initial step in a sequence leading to the formation of 4-amino-1-methyl-5-propyl-3-pyrazolecarboxamide []. This intermediate is then further modified to ultimately yield Isoviagra.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

